molecular formula C18H23N3OS B5835871 N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea

Cat. No. B5835871
M. Wt: 329.5 g/mol
InChI Key: HCRZLQFXTWWIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea, also known as CCT018159, is a small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has been shown to have significant anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for further development as a potential cancer therapy.

Mechanism of Action

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea works by binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death. In addition to its effects on PLK1, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to inhibit other proteins involved in cell division, including Aurora A kinase and Aurora B kinase.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to have other biochemical and physiological effects. It has been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own components. This may contribute to its anti-tumor activity by promoting cell death in cancer cells. Additionally, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in lab experiments is its specificity for PLK1. This allows researchers to selectively target this protein and study its role in cell division and cancer progression. However, one limitation of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is its relatively low potency compared to other PLK1 inhibitors. This may make it less effective in certain experimental settings and may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. One area of interest is the development of more potent PLK1 inhibitors based on the structure of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. Another area of interest is the study of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in combination with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea on other cellular processes, such as DNA damage response and repair. Overall, the potential of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea as a cancer therapy and its broader implications for cellular biology make it an exciting area of research for scientists in the field.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isothiocyanate with cyclohexylamine to produce the corresponding thiourea. This intermediate is then reacted with ethyl chloroformate to form the desired urea product. The final step involves the addition of a thiazole ring to the urea using a palladium-catalyzed coupling reaction.

Scientific Research Applications

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

properties

IUPAC Name

1-cyclohexyl-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZLQFXTWWIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.